tert-Butyl (2,2-difluorocyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,2-difluorocyclohexyl)carbamate typically involves the reaction of 2,2-difluorocyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by the reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,2-difluorocyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
tert-Butyl (2,2-difluorocyclohexyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2,2-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2,2-difluorocyclohexyl)carbamate is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and physical properties. This fluorinated moiety enhances the compound’s stability, reactivity, and selectivity, making it valuable for specialized applications in research and industry .
Biological Activity
tert-Butyl (2,2-difluorocyclohexyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H16F2N2O2
- Molecular Weight : 246.26 g/mol
This compound features a tert-butyl group and a cyclohexyl moiety with two fluorine substitutions, which may influence its biological interactions.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that the compound may act as an inhibitor for various enzymes, particularly proteases involved in viral replication and cellular signaling pathways.
- Antiviral Properties : Preliminary studies suggest that the compound exhibits antiviral activity against several viruses by disrupting their replication cycles.
- Impact on Cell Signaling Pathways : The compound has been shown to affect key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell proliferation and survival.
Biological Activity Overview
A summary of the biological activities associated with this compound is presented in the table below:
Activity | Details |
---|---|
Antiviral Activity | Inhibits replication of viruses such as HIV and influenza. |
Enzyme Inhibition | Targets proteases including those from enteroviruses. |
Cell Cycle Regulation | Modulates apoptosis and autophagy pathways. |
Inflammatory Response | Influences JAK/STAT signaling pathways related to immune responses. |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited the activity of enterovirus proteases with an IC50 value indicating significant potency against viral strains .
- Cellular Impact Studies : In vitro experiments revealed that treatment with this compound led to increased apoptosis in cancer cell lines, suggesting potential applications in oncology .
- Signaling Pathway Modulation : Research indicated that the compound could alter the activation states of key signaling proteins involved in cell survival and proliferation, offering insights into its role in managing diseases characterized by dysregulated cell growth .
Properties
Molecular Formula |
C11H19F2NO2 |
---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
tert-butyl N-(2,2-difluorocyclohexyl)carbamate |
InChI |
InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-6-4-5-7-11(8,12)13/h8H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
IDYCBSJTJKHNRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.